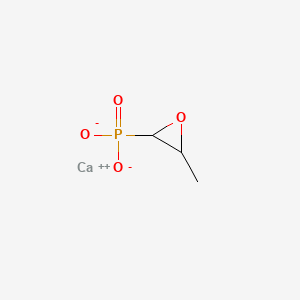

Phosphomycin calcium

Übersicht

Beschreibung

Phosphomycin calcium, also known as fosfomycin calcium, is a broad-spectrum antibiotic used primarily to treat bacterial infections. It is a phosphonic acid derivative that inhibits the initial step in bacterial cell wall synthesis by blocking the enzyme MurA. This compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in combating multidrug-resistant bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phosphomycin calcium can be synthesized through several methods. One common synthetic route involves the reaction of cis-1,2-epoxypropylphosphonic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the calcium salt .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphomycin calcium undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield phosphonic acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.

Major Products:

Hydrolysis: Yields phosphonic acid derivatives.

Substitution: Produces a variety of substituted phosphonic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phosphomycin calcium has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity of phosphonic acid derivatives and their interactions with various reagents.

Biology: Employed in studies investigating bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Medicine: Utilized in clinical research to develop new treatment protocols for bacterial infections, particularly those caused by multidrug-resistant strains.

Industry: Applied in the development of new antibacterial agents and formulations for pharmaceutical use.

Wirkmechanismus

Phosphomycin calcium exerts its antibacterial effects by covalently binding to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inhibits the enzyme’s activity, preventing the formation of N-acetylmuramic acid, a critical component of the bacterial cell wall. As a result, bacterial cell wall synthesis is halted, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Phosphomycin disodium: Another salt form of phosphomycin used for parenteral administration.

Phosphomycin trometamol: A more hydrophilic salt form with improved bioavailability for oral administration.

Comparison: Phosphomycin calcium is unique in its balance of hydrophilicity and bioavailability, making it suitable for oral administration. Compared to phosphomycin disodium, it offers better patient compliance due to its oral formulation. Phosphomycin trometamol, while having higher bioavailability, is often preferred for its enhanced pharmacokinetic properties .

Biologische Aktivität

Phosphomycin calcium, a salt form of fosfomycin, is a broad-spectrum bactericidal antibiotic with significant clinical relevance, particularly in treating urinary tract infections (UTIs). This article delves into its biological activity, including mechanisms of action, pharmacokinetics, efficacy against various pathogens, and case studies highlighting its application in clinical settings.

Fosfomycin acts by inhibiting the synthesis of peptidoglycan, a critical component of bacterial cell walls. It specifically targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) , which catalyzes the first step in peptidoglycan synthesis. By mimicking phosphoenolpyruvate (PEP), fosfomycin effectively disrupts bacterial growth and replication. Its unique mechanism allows it to maintain efficacy against many resistant bacterial strains due to a lack of cross-resistance with other antibiotic classes .

Pharmacokinetics

Fosfomycin exhibits favorable pharmacokinetic properties:

- Absorption : After oral administration, fosfomycin achieves high concentrations in urine, making it particularly effective for treating UTIs.

- Half-life : The drug has a long serum half-life, allowing for sustained antibacterial activity post-administration.

- Urinary Concentration : Peak urinary concentrations can reach approximately 4000 µg/mL following a single 3-gram dose, remaining above 100 µg/mL for up to 48 hours .

Table 1 summarizes the pharmacokinetic parameters and breakpoints for fosfomycin against common uropathogens:

| Parameter | Value |

|---|---|

| Peak Urinary Concentration | ~4000 µg/mL |

| Half-life | Variable (depends on dosage) |

| AUC24/MIC Target | >24 for efficacy |

Antibacterial Spectrum

Fosfomycin is effective against a wide range of Gram-positive and Gram-negative bacteria. Its spectrum includes:

- Gram-positive : Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis.

- Gram-negative : Escherichia coli (including multidrug-resistant strains), Klebsiella pneumoniae.

The drug's efficacy against extended-spectrum beta-lactamase (ESBL) producing E. coli highlights its role as a critical option in treating resistant infections .

Case Studies and Clinical Applications

-

Treatment of Uncomplicated UTIs :

A study involving women with uncomplicated UTIs demonstrated that fosfomycin was as effective as traditional antibiotics like ciprofloxacin and nitrofurantoin. The favorable safety profile and convenience of single-dose administration make it a preferred choice in outpatient settings . -

Pediatric Applications :

In pediatric oncology patients experiencing fever and neutropenia, fosfomycin has been used successfully in combination with other antibiotics to manage infections without significant adverse effects . -

Biofilm Inhibition :

Research indicates that fosfomycin can inhibit biofilm formation in MRSA isolates. This property is crucial given the role of biofilms in chronic infections and resistance development .

Resistance Mechanisms

Despite its broad spectrum, some resistance mechanisms have been identified:

- Mutations in MurA : Alterations in the target enzyme can lead to reduced susceptibility.

- Efflux Pumps : Some bacteria may employ efflux mechanisms to expel fosfomycin, diminishing its effectiveness.

However, resistance rates remain low, particularly in E. coli (<1%) .

Eigenschaften

IUPAC Name |

calcium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZJBJPWTXJQMR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)([O-])[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5CaO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26016-98-8 | |

| Record name | Calcium hydrogen (2R-cis)-(3-methyloxiranyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.